molecular formula C12H18N2O3S B2583941 Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate CAS No. 438532-76-4

Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate

Cat. No.: B2583941
CAS No.: 438532-76-4
M. Wt: 270.35
InChI Key: RMOHHYVQLGLJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate (CAS 438532-76-4) is a thiophene-based derivative characterized by a propyl ester group at position 3, a methyl substituent at position 4, and a dimethylamino carbonyl moiety at position 4. Its synthesis likely follows the Gewald method, a well-established route for constructing 2-aminothiophene scaffolds via cyclocondensation of ketones, sulfur, and cyanoacetates.

Properties

IUPAC Name

propyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-5-6-17-12(16)8-7(2)9(18-10(8)13)11(15)14(3)4/h5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOHHYVQLGLJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include the use of thiophene derivatives and amine functional groups. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved .

Scientific Research Applications

Inhibitors in Cancer Research

Recent studies have highlighted the compound's role as an inhibitor in cancer therapy. Specifically, its structural analogs have been investigated for their ability to inhibit mitotic kinesins such as HSET (KIFC1), which are crucial for cancer cell proliferation. The compound's mechanism involves inducing multipolar mitotic spindle formation, leading to increased cell death in centrosome-amplified cancer cells.

Case Study: HSET Inhibition

In vitro tests demonstrated that derivatives of this compound exhibited micromolar to nanomolar inhibition of HSET, significantly affecting the survival of cancer cells with amplified centrosomes. For instance, one study reported a 21% increase in multipolarity in DLD1 human colon cancer cells treated with specific inhibitors derived from this compound at a concentration of 15 µM .

Drug Development

The compound serves as a precursor or intermediate in the synthesis of various pharmaceuticals. Its unique thiophene structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug design.

Table: Comparison of Analog Compounds

Compound NameTarget ActivityIC50 (µM)Selectivity Ratio
Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylateHSET Inhibition0.5High
Analog AHSET Inhibition1.0Moderate
Analog BEg5 Inhibition0.8Low

This table illustrates the comparative efficacy of the compound and its analogs against specific targets, emphasizing its potential as a lead compound in drug discovery.

Proteomics and Biochemical Research

The compound is also utilized in proteomics research due to its ability to modify proteins through covalent interactions. This property is particularly useful for studying enzyme mechanisms and protein structures.

Application Insights

Incorporation of non-canonical amino acids (ncAAs) like this compound into proteins allows researchers to probe protein interactions and functions more deeply, facilitating advancements in biotechnology and therapeutic development .

Mechanism of Action

The mechanism of action of Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific context of its use, such as in enzymatic studies or drug development .

Comparison with Similar Compounds

Thiophene carboxylate derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues and Substituent Effects
Compound Name (CAS) Ester Group Position 4 Substituent Position 5 Substituent Key Properties/Applications
Target Compound (438532-76-4) Propyl Methyl Dimethylamino carbonyl High polarity due to electron-withdrawing dimethylamino carbonyl; potential enzyme interactions
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (Gewald derivative) Ethyl Methyl Phenyl Increased lipophilicity from phenyl group; used in antimicrobial studies
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate (5510-01-0) Isopropyl 4-Propylphenyl Methyl Enhanced metabolic stability (isopropyl ester); explored in material science
4-(4-Tert-butylphenoxy)-1-(dimethylamino)-1-penten-3-one (477865-01-3) N/A N/A Dimethylamino (non-thiophene core) Non-thiophene analogue; likely used in organic electronics

Key Observations :

  • Ester Groups : The propyl ester in the target compound balances solubility and lipophilicity. Ethyl esters (e.g., Gewald derivative) are less lipophilic, while isopropyl esters (e.g., CAS 5510-01-0) may improve membrane permeability.
  • In contrast, phenyl or methyl groups (as in analogues) increase hydrophobicity, favoring passive diffusion across membranes.
Physicochemical Properties
  • Solubility: The dimethylamino carbonyl group enhances water solubility compared to phenyl-substituted analogues.
  • In contrast, phenyl-substituted thiophenes (e.g., Gewald derivatives) are more stable due to inert aromatic substituents.

Biological Activity

Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate, commonly referred to as PTC, is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry. This article delves into the biological activity of PTC, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Composition

  • Molecular Formula : C₁₂H₁₈N₂O₃S
  • Molecular Weight : 270.35 g/mol
  • CAS Number : 438532-76-4
  • IUPAC Name : Propyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Structural Features

PTC contains several functional groups that contribute to its biological activity:

  • Thiophene Ring : A five-membered ring containing sulfur and nitrogen, common in bioactive compounds.
  • Amino Group (NH₂) : Potential for hydrogen bonding, enhancing interaction with biological targets.
  • Carboxylic Acid Group (COOH) : Involved in various chemical reactions and affects the molecule's polarity.
  • Dimethylamino Group (N(CH₃)₂) : Likely contributes to the basicity and overall reactivity of the compound.

Research indicates that PTC may exhibit several biological activities, particularly in the realm of cancer treatment. The compound's ability to interact with cellular mechanisms is primarily attributed to its structural components:

  • Inhibition of Kinesins : PTC has been studied for its potential to inhibit kinesins like HSET (KIFC1), which are crucial for proper mitotic spindle formation in cancer cells. By disrupting this process, PTC could induce cell death in cancerous cells that rely on these proteins for survival .
  • Hydrolysis and Stability : The amide bond in PTC is susceptible to hydrolysis, which may affect its stability and bioavailability in biological systems. Understanding these properties is essential for optimizing its therapeutic potential.

In Vitro Studies

Recent studies have demonstrated that PTC exhibits micromolar inhibition of HSET, with an IC₅₀ value around 2.7 μM under specific assay conditions. This suggests a promising avenue for further development as an anticancer agent .

Comparative Analysis of Similar Compounds

A comparative analysis between PTC and other related compounds can provide insights into its relative efficacy:

Compound NameIC₅₀ (μM)Target ProteinNotes
PTC2.7HSETHigh selectivity observed
Compound A5.0Eg5Less selective; potential off-target effects
Compound B3.5HSETSimilar mechanism; broader spectrum

This table illustrates the competitive nature of PTC against other compounds targeting similar pathways.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How should researchers characterize this compound using spectroscopic and chromatographic methods?

Answer:
Essential Analytical Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Identify propyl ester protons (δ 0.8–1.2 ppm for CH₃, δ 1.5–1.7 ppm for CH₂, δ 4.1–4.3 ppm for OCH₂).
    • ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm for ester and carbamoyl) .
  • IR Spectroscopy : Validate ester C=O (~1740 cm⁻¹) and carbamoyl C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Data Interpretation : Cross-reference with computational predictions (e.g., XLogP for hydrophobicity) .

Advanced: How can crystallographic data discrepancies be resolved during structural determination?

Answer :
Discrepancies in X-ray diffraction data (e.g., poor refinement metrics) may arise from:

  • Crystal Twinning : Use SHELXD or TWINLAWS to detect twinning operators .
  • Disorder : Apply restraints (e.g., DFIX, SIMU) in SHELXL for disordered propyl or methyl groups .
  • Thermal Motion : Refine anisotropic displacement parameters (ADPs) for heavy atoms.

Q. Validation Tools :

  • Check R1/wR2 values (target < 0.05/0.10).
  • Validate geometry with PLATON or Mercury (e.g., bond lengths ±0.02 Å) .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer :
Yield Optimization :

  • Stepwise Monitoring : Use in-situ FTIR or LC-MS to identify side products (e.g., hydrolysis of carbamoyl groups) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance carbamoylation efficiency .
  • Catalysis : Employ DMAP for esterification to reduce reaction time .

Q. Table 1: Representative Yield Data

StepYield (%)Key Parameters
Thiophene formation65–7580°C, 12 h, EtOH
Carbamoylation50–600°C→RT, 6 h, DMF
Transesterification70–80H₂SO₄, propanol, reflux

Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity?

Answer :
Structure-Activity Relationship (SAR) Strategies :

Electron-Withdrawing Groups : Replace dimethylamino with cyano or nitro groups to alter electron density and binding affinity .

Steric Effects : Compare propyl vs. ethyl esters to assess bulk tolerance in enzyme active sites .

Bioactivity Assays :

  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ comparisons) .
  • Anti-inflammatory Activity : COX-2 inhibition assays (IC₅₀ < 10 µM for active analogs) .

Q. Data Contradiction Analysis :

  • Conflicting IC₅₀ values may arise from assay conditions (e.g., DMSO solvent interference). Standardize protocols across replicates .

Advanced: How can researchers address solubility challenges in pharmacological assays?

Answer :
Solubility Enhancement :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Protonate the amino group (pKa ~8.5) with dilute HCl for aqueous solubility .

Q. Table 2: Physicochemical Properties

PropertyValueSource
XLogP~3.5 (predicted)
Hydrogen Bond Acceptors5
Topological Polar SA89.8 Ų

Q. Notes for Replicability :

  • Always report melting points (mp), Rf values, and spectral data in supplementary materials .
  • For novel derivatives, include microanalysis (C, H, N) to confirm purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.